molecular formula C20H34N2O B4893472 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine

1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine

Cat. No.: B4893472
M. Wt: 318.5 g/mol
InChI Key: FQPWUVWTPIRUGS-UHFFFAOYSA-N
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Description

1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a butyl chain linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine typically involves a multi-step process. One common method includes the following steps:

    Preparation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-5-methylphenol, is reacted with an appropriate alkyl halide (such as 1-bromobutane) under basic conditions to form the phenoxybutane intermediate.

    Formation of the Piperazine Derivative: The phenoxybutane intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under specific conditions.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The butyl chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]imidazole
  • 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine

Comparison: Compared to these similar compounds, 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine may exhibit unique properties due to the presence of the piperazine ring, which can influence its binding affinity, solubility, and overall biological activity. The tert-butyl and methyl groups also contribute to its steric and electronic characteristics, differentiating it from other analogs.

Properties

IUPAC Name

1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O/c1-17-8-9-18(20(2,3)4)19(16-17)23-15-7-6-10-22-13-11-21(5)12-14-22/h8-9,16H,6-7,10-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPWUVWTPIRUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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